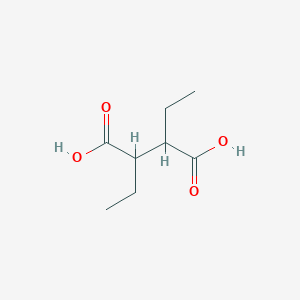

2,3-Diethylsuccinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-diethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-5(7(9)10)6(4-2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXMXCRSMLOXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922733 | |

| Record name | 2,3-Diethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35392-77-9, 35392-80-4, 1186-79-4 | |

| Record name | racemic-2,3-Diethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-2,3-Diethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Diethylsuccinic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,3-Diethylsuccinic Acid

Introduction

This compound, systematically named 2,3-diethylbutanedioic acid, is a dicarboxylic acid that serves as a valuable molecular scaffold in organic synthesis and a probe in biochemical studies. As a derivative of succinic acid, it features a butane-1,4-dioic acid backbone with ethyl substituents at the C2 and C3 positions. This substitution creates two stereogenic centers, conferring significant stereochemical complexity and making it a subject of interest for researchers in stereoselective synthesis and drug development. Its utility ranges from a chiral building block for complex molecules to a competitive inhibitor for studying metabolic enzymes like succinate dehydrogenase.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, and applications, tailored for scientists and professionals in the chemical and pharmaceutical fields.

Stereoisomerism: The Core of this compound's Chemistry

The presence of two adjacent chiral carbons (C2 and C3) in this compound gives rise to three distinct stereoisomers: a pair of enantiomers and a meso compound.

-

Enantiomers (threo/racemic mixture): These are non-superimposable mirror images of each other, designated as (2R,3R)-2,3-diethylsuccinic acid and (2S,3S)-2,3-diethylsuccinic acid. In an achiral environment, they possess identical physical properties but rotate plane-polarized light in opposite directions. A 1:1 mixture of these enantiomers is known as a racemic mixture, which is optically inactive.

-

Meso Compound (erythro): This is an achiral diastereomer, designated as (2R,3S)- or (2S,3R)-2,3-diethylsuccinic acid. Despite having two chiral centers, the molecule as a whole is achiral due to an internal plane of symmetry. Consequently, it is optically inactive.

The spatial arrangement of the ethyl and carboxyl groups in these diastereomers leads to different physical and chemical properties, such as melting points, solubility, and reactivity in cyclization reactions.[1] This stereochemical diversity is fundamental to its application as a chiral resolving agent and a stereospecific building block.

Caption: Stereoisomers of this compound.

Physicochemical Properties

The physical properties of this compound are influenced by its stereochemistry. While comprehensive data for the diethyl derivative is less common than for its well-studied analog, 2,3-dimethylsuccinic acid, the following table summarizes its known and predicted properties. Diastereomers, such as meso and racemic forms, exhibit distinct melting points due to differences in their crystal lattice structures.[1]

| Property | Value | Source |

| IUPAC Name | 2,3-diethylbutanedioic acid | [1] |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | |

| InChI Key | KJXMXCRSMLOXBM-UHFFFAOYSA-N | [1] |

| Appearance | White crystalline powder (analog dependent) | [2] |

| Melting Point | Varies by stereoisomer. The meso form typically has a different melting point than the racemic mixture. For the analogous meso-2,3-dimethylsuccinic acid, the melting point is ~200 °C (with decomposition).[1] | |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol, similar to other small dicarboxylic acids.[3][4] | |

| pKa | As a dicarboxylic acid, it possesses two pKa values. The first pKa is expected to be around 4, similar to related compounds like 2,2-dimethylsuccinic acid.[5] The second pKa will be higher. The exact values are influenced by the stereochemistry and intramolecular hydrogen bonding. |

Chemical Reactivity and Synthesis

The chemistry of this compound is dominated by its two carboxylic acid groups. These functional groups can undergo a variety of reactions, making the molecule a versatile synthetic intermediate.

Key Reactions

-

Esterification: The carboxylic acid groups react with alcohols under acidic conditions to form diesters.[6] These esters, such as diethyl 2,3-diethylsuccinate, are important intermediates and are sometimes used as internal electron donors in Ziegler-Natta catalysts for olefin polymerization.[7]

-

Anhydride Formation: Intramolecular dehydration can form a cyclic anhydride. The ease of this reaction is stereodependent; the meso (erythro) isomer, with its carboxyl groups on the same side of the molecular plane in certain conformations, may cyclize more readily than the threo isomers.[1]

-

Amide Formation: Reaction with amines yields amides, a common transformation in the synthesis of pharmaceutical compounds.[8]

-

Reduction: The carboxylic acid groups can be reduced to alcohols, yielding 2,3-diethylbutane-1,4-diol, another useful chiral building block.

General Synthesis Strategies

The synthesis of 2,3-dialkyl succinic acids can be achieved through several routes. A prevalent strategy involves the dimerization of a suitable precursor followed by hydrolysis and decarboxylation.

Caption: General Synthetic Workflow for this compound.

One established method involves the oxidative coupling of 2-alkyl malonic esters.[9] This creates a tetraester intermediate which, upon hydrolysis and subsequent decarboxylation, yields the desired 2,3-dialkyl succinic acid. Alternative methods include condensation reactions and electrochemical approaches.[1]

Applications in Research and Drug Development

The unique structural and chemical properties of this compound make it a valuable tool for researchers.

-

Chiral Building Block: The stereochemically defined isomers serve as starting materials in the asymmetric synthesis of complex natural products and pharmaceuticals.

-

Enantiomeric Resolution: As a chiral dicarboxylic acid, it can be used to resolve racemic mixtures of chiral bases. The acid forms diastereomeric salts with the chiral base, which can then be separated by fractional crystallization due to their different solubilities.[1]

-

Biochemical Probe: As a structural analog of succinic acid, it acts as a competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This allows researchers to study metabolic pathways, mitochondrial dysfunction, and the effects of disrupting cellular respiration in various experimental models.[1]

-

Catalyst Component: Its ester derivatives have been explored as internal electron donors in Ziegler-Natta catalysts, which are used to control the stereochemistry and molecular weight distribution of polymers like polypropylene.[6]

Experimental Protocol: Resolution of Racemic this compound

The separation of enantiomers from the racemic mixture is crucial for its application in asymmetric synthesis. The following protocol outlines a general method for resolution via diastereomeric salt formation.

Objective: To separate the (2R,3R) and (2S,3S) enantiomers from a racemic mixture of this compound using a chiral amine as a resolving agent.

Materials:

-

Racemic this compound

-

Enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine or brucine)

-

Suitable solvent (e.g., ethanol, acetone, or water)

-

Strong acid (e.g., HCl)

-

Filtration apparatus

-

Polarimeter

Methodology:

-

Salt Formation: Dissolve the racemic this compound in a minimal amount of a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of one of the diastereomeric salts. The choice of solvent is critical, as it determines the differential solubility of the two diastereomeric salts.[1]

-

Isolation: Collect the precipitated crystals by vacuum filtration. These crystals consist of the less soluble diastereomeric salt (e.g., (2R,3R)-acid with (R)-amine).

-

Purification: The purity of the isolated diastereomeric salt can be enhanced by recrystallization from the same solvent.

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify the mixture with a strong acid (e.g., 2M HCl). This protonates the carboxylate and the amine, breaking the ionic bond.

-

Extraction: Extract the liberated enantiomer of this compound into an organic solvent like diethyl ether. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield the pure enantiomer.

-

Characterization: Confirm the enantiomeric purity of the product using polarimetry to measure its specific rotation. The other enantiomer can be recovered from the mother liquor from step 3 by a similar acidification and extraction process.

Conclusion

This compound is a molecule of significant chemical interest, primarily due to the stereochemical complexity arising from its two chiral centers. Its distinct meso and enantiomeric forms exhibit different physicochemical properties and reactivities, which are foundational to its utility. As a versatile building block in asymmetric synthesis, a resolving agent for chiral compounds, and a specific inhibitor of a key metabolic enzyme, it provides researchers and drug development professionals with a powerful tool for both constructing complex molecules and interrogating biological systems. A thorough understanding of its stereochemistry and reactivity is essential for leveraging its full potential in scientific discovery and application.

References

-

Cheméo. (n.d.). Chemical Properties of 2,3-Dimethylsuccinic acid (CAS 13545-0-5). Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethylsuccinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Dimethylsuccinic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Phase change data for 2,3-Dimethylsuccinic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Meso-2,3-dimethyl-butanedioic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound.

-

Chemistry Stack Exchange. (2022). stable conformation of 2,3-dimethylsuccinic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dimethylsuccinic acid diethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN101811982A - 2,3-diisopropyl-2.3-dicyano-diethyl succinate compound, preparation method and application thereof.

- Google Patents. (n.d.). CN101397246B - Method for preparing 2,3-dialkyl succinic acid and ester compounds thereof.

-

PubChem. (n.d.). 2,2-Dimethylsuccinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2,3-dimethylsuccinate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Retrieved from [Link]

-

Talent Chemical. (2023). What are the pharmaceutical applications of succinic acid?. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl Succinate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl succinate. Retrieved from [Link]

-

University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility data for succinic acid. Retrieved from [Link]

-

NP-MRD. (2006). NP-Card for 2,2-Dimethylsuccinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Diethyl-2,3-dimethylsuccinonitrile, meso-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Meso-2,3-diethyl-2,3-dimethylsuccinonitrile. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,3-DIMETHYLSUCCINIC ACID | 13545-04-5 [chemicalbook.com]

- 3. This compound (1186-79-4) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. NP-MRD: Showing NP-Card for 2,2-Dimethylsuccinic acid (NP0001223) [np-mrd.org]

- 6. CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]

- 7. CN101811982A - 2,3-diisopropyl-2.3-dicyano-diethyl succinate compound, preparation method and application thereof - Google Patents [patents.google.com]

- 8. talentchemicals.com [talentchemicals.com]

- 9. CN101397246B - Method for preparing 2,3-dialkyl succinic acid and ester compounds thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Stereochemistry, Synthesis, and Resolution of 2,3-Diethylsuccinic Acid

This guide provides an in-depth exploration of 2,3-diethylsuccinic acid, a molecule of significant interest in stereochemistry and as a chiral building block. For researchers, scientists, and professionals in drug development, a thorough understanding of its stereoisomers, their synthesis, and separation is paramount for leveraging its potential in asymmetric synthesis and the creation of complex molecular architectures.

The Stereochemical Landscape of this compound

This compound possesses two chiral centers at carbons 2 and 3. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers that constitute the racemic mixture, and an achiral meso compound.

-

Enantiomers ((2R,3R) and (2S,3S)-2,3-diethylsuccinic acid): These two molecules are non-superimposable mirror images of each other. They exhibit identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility) but rotate plane-polarized light in equal and opposite directions. A 50:50 mixture of these enantiomers is known as a racemic mixture, which is optically inactive.

-

Meso Compound ((2R,3S)-2,3-diethylsuccinic acid): This diastereomer contains a plane of symmetry within the molecule, rendering it achiral and therefore optically inactive. Due to its different spatial arrangement, the meso form has distinct physical properties compared to the racemic pair.

The differentiation and selective synthesis or separation of these stereoisomers are crucial for their application in stereospecific chemical transformations.

Caption: Stereoisomers of this compound.

Table 1: Comparative Properties of this compound Stereoisomers

| Property | (2R,3R)-Enantiomer | (2S,3S)-Enantiomer | Racemic Mixture | Meso Compound |

| Optical Activity | Optically Active (+) | Optically Active (-) | Inactive (resolvable) | Inactive (internal symmetry) |

| Melting Point (°C) | Identical to (S,S) | Identical to (R,R) | Different from meso | Different from racemic |

| Solubility | Identical to (S,S) | Identical to (R,R) | Different from meso | Different from racemic |

| NMR Spectra | Identical to (S,S) | Identical to (R,R) | Identical to pure enantiomers | Distinct from enantiomers |

Synthesis of Racemic this compound

While specific literature on the synthesis of this compound is sparse, established methodologies for analogous 2,3-dialkylsuccinic acids can be reliably applied.[1] A robust approach involves the oxidative coupling of ethyl propionate enolates.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Oxidative Coupling

Objective: To synthesize a mixture of racemic and meso this compound.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl propionate

-

Iodine (I₂) or Copper(II) Chloride (CuCl₂)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Schlenk line)

Procedure:

-

Enolate Formation:

-

In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (2.2 eq.) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (2.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA).

-

Add ethyl propionate (2.0 eq.) dropwise to the LDA solution. The causality here is the deprotonation at the α-carbon to form the lithium enolate. Stir for 1 hour at -78 °C.

-

-

Oxidative Coupling:

-

Prepare a solution of the oxidizing agent (e.g., I₂ or CuCl₂, 1.0 eq.) in anhydrous THF.

-

Add this solution dropwise to the enolate mixture at -78 °C. The choice of oxidant can influence the diastereoselectivity of the reaction.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Diester Isolation:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl 2,3-diethylsuccinate.

-

-

Hydrolysis:

-

To the crude diester, add an excess of concentrated HCl.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature. The product may precipitate. If not, concentrate the solution to induce crystallization.

-

-

Purification:

-

Collect the solid product by filtration.

-

The resulting solid is a mixture of the racemic and meso forms of this compound. These diastereomers can be separated based on their differential solubility through fractional crystallization.[1]

-

Resolution of Racemic this compound

The separation of enantiomers, a process known as resolution, is a critical step in obtaining chirally pure compounds. For carboxylic acids, the most common and reliable method is the formation of diastereomeric salts using a chiral base.[2][3]

Caption: Workflow for the resolution of racemic this compound.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

Objective: To separate the (2R,3R) and (2S,3S) enantiomers of this compound.

Materials:

-

Racemic this compound

-

Enantiomerically pure chiral base (e.g., (R)-(+)-1-phenylethylamine, brucine, or strychnine)

-

Solvent for crystallization (e.g., ethanol, methanol, acetone, or mixtures with water)

-

Hydrochloric acid (HCl), dilute

-

Polarimeter

Procedure:

-

Salt Formation:

-

Dissolve the racemic this compound (1.0 eq.) in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

In a separate flask, dissolve the chiral base (1.0 to 2.0 eq., depending on whether the mono- or di-salt is desired) in the same solvent.

-

Slowly add the base solution to the acid solution. The formation of diastereomeric salts will occur. These salts, being diastereomers, have different physical properties, including solubility.[4]

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, then potentially in an ice bath, to induce crystallization. The key principle is that one diastereomeric salt will be less soluble and will crystallize out of the solution first.

-

Collect the crystals by vacuum filtration. This first crop of crystals will be enriched in one diastereomer.

-

The success of the separation is dependent on the choice of solvent and the cooling rate. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

-

Monitoring Purity:

-

The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor or by analyzing a small sample of the liberated acid from the crystals. The resolution is complete when the optical rotation of successive crops of crystals no longer changes.[2]

-

-

Liberation of the Enantiomer:

-

Suspend the purified diastereomeric salt crystals in water.

-

Add dilute HCl until the solution is acidic (pH ~1-2). This protonates the carboxylate groups, liberating the free dicarboxylic acid, and converts the chiral amine into its water-soluble hydrochloride salt.

-

Extract the pure enantiomer of this compound with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extract over anhydrous MgSO₄, filter, and evaporate the solvent to yield the enantiomerically pure acid.

-

The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

-

Applications in Drug Development and Asymmetric Synthesis

Enantiomerically pure this compound is a valuable chiral building block. Its C2-symmetry and bifunctional nature make it an attractive starting material or ligand in several areas:

-

Asymmetric Synthesis: It can serve as a chiral scaffold for the synthesis of complex target molecules, including pharmaceuticals and natural products, where the stereochemistry of the final product is critical for its biological activity.

-

Chiral Ligands: The dicarboxylate functionality can be used to coordinate with metal centers, creating chiral catalysts for asymmetric reactions such as hydrogenation or C-C bond formation.

-

Resolving Agents: Once resolved, the pure enantiomers of this compound can themselves be used as resolving agents for racemic bases.[5]

The structural motif of substituted succinic acids appears in various biologically active molecules, and having access to stereochemically pure intermediates like this compound is a significant advantage in the drug discovery pipeline.

References

-

ResearchGate. a–c Enantiomeric separation of the synthesized chiral dicarboxylic acid... Available at: [Link]

-

NIST. 2,3-Dimethylsuccinic acid. Available at: [Link]

-

NIST. 2,3-Dimethylsuccinic acid. Available at: [Link]

-

National Institutes of Health. Chiroptical Enhancement of Chiral Dicarboxylic Acids from Confinement in a Stereodynamic Supramolecular Cage - PMC. Available at: [Link]

-

ResearchGate. Chiral Selectors Based on C2-Symmetric Dicarboxylic Acids | Request PDF. Available at: [Link]

-

PubMed. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Available at: [Link]

-

PubMed. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Available at: [Link]

-

ResearchGate. Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Available at: [Link]

- Google Patents. CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound.

-

Chemistry Stack Exchange. stable conformation of 2,3-dimethylsuccinic acid. Available at: [Link]

- Google Patents. CN101811982A - 2,3-diisopropyl-2.3-dicyano-diethyl succinate compound, preparation method and application thereof.

-

PubChem. 2,3-Dimethylsuccinic acid | C6H10O4. Available at: [Link]

- Google Patents. CN101397246B - Method for preparing 2,3-dialkyl succinic acid and ester compounds thereof.

-

Michigan State University. Supplemental Topics. Available at: [Link]

-

Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

-

Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,3-Diethylsuccinic Acid

This guide provides a comprehensive technical overview of the principles, determination, and prediction of the solubility of 2,3-diethylsuccinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the factors governing the solubility of this dicarboxylic acid and the methodologies to accurately measure it. Given the limited availability of direct experimental data for this compound, this guide emphasizes a systematic approach, leveraging data from analogous compounds to inform experimental design and prediction.

Introduction: The Significance of this compound and its Solubility

This compound belongs to the class of substituted dicarboxylic acids. Like its parent compound, succinic acid, it is a key molecule in various chemical and pharmaceutical contexts. Substituted succinic acids are utilized as building blocks in the synthesis of polymers, resins, and active pharmaceutical ingredients (APIs).[1] In drug development, the aqueous solubility of an API is a critical determinant of its bioavailability and therapeutic efficacy.[2] Poor solubility can hinder absorption and lead to suboptimal drug performance. Therefore, a thorough understanding of the solubility profile of this compound is paramount for its effective application.

This dicarboxylic acid can exist as two stereoisomers: a meso compound and a pair of enantiomers (racemic mixture). The distinct three-dimensional arrangement of the ethyl groups in these isomers can significantly influence their physical properties, including their crystal lattice energy and, consequently, their solubility.[3]

Theoretical Framework: Factors Governing Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is a complex interplay of intermolecular forces. The process can be conceptually broken down into two main steps: the energy required to overcome the solute-solute interactions in the crystal lattice (lattice energy) and the energy released upon the formation of solute-solvent interactions (solvation energy).

The Principle of "Like Dissolves Like"

A fundamental concept in predicting solubility is the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4]

-

Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds, such as water, methanol, and ethanol, are generally effective at dissolving polar solutes. The carboxylic acid functional groups in this compound are polar and capable of hydrogen bonding, suggesting some degree of solubility in polar solvents.

-

Nonpolar Solvents: Nonpolar solvents, such as hexane and toluene, are more suitable for dissolving nonpolar solutes. The diethyl-substituted alkyl backbone of this compound introduces a nonpolar character to the molecule.

-

Intermediate Solvents: Solvents with intermediate polarity, like acetone or ethyl acetate, may also be effective.

Influence of Molecular Structure and Stereochemistry

The solubility of dicarboxylic acids is influenced by the length and branching of the alkyl chain. While the carboxylic acid groups are hydrophilic, the alkyl portion is hydrophobic.[2] The balance between these determines the overall solubility.

Stereochemistry plays a crucial role. Diastereomers, such as the meso and racemic forms of this compound, can have different crystal packing arrangements, leading to different lattice energies and melting points, which in turn affect their solubility.

Effect of pH on Aqueous Solubility

For an acidic compound like this compound, the pH of the aqueous medium is a critical factor. The carboxylic acid groups can be deprotonated to form carboxylate anions, which are significantly more polar and water-soluble than the neutral acid.[5] This equilibrium is governed by the pKa of the acid. By increasing the pH of the solution above the pKa values of the carboxylic acid groups, the solubility can be dramatically increased due to the formation of the highly soluble salt form.

Impact of Temperature

The solubility of most solid compounds, including this compound, generally increases with temperature.[6] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section details robust protocols for determining the solubility of this compound.

Qualitative Solubility Assessment

A preliminary assessment of solubility in various solvents can be efficiently performed using a simple test tube method. This provides a rapid indication of suitable solvents for further quantitative analysis or for applications such as recrystallization.

Protocol for Qualitative Solubility Testing:

-

Preparation: Place approximately 25 mg of this compound into a small test tube.

-

Solvent Addition: Add the chosen solvent in 0.25 mL increments, up to a total of 3 mL.

-

Agitation: After each addition, vigorously agitate the mixture for at least 60 seconds.

-

Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble. If it remains undissolved, it is considered insoluble in that solvent at that concentration.

-

Classification: This method can be used to classify the compound's solubility in water, dilute acid (e.g., 5% HCl), dilute base (e.g., 5% NaOH and 5% NaHCO3), and various organic solvents.[7][8]

The following diagram illustrates the workflow for a systematic qualitative solubility analysis.

Caption: Workflow for qualitative solubility analysis of an organic acid.

Quantitative Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the isothermal shake-flask method. This technique involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.

Detailed Protocol for Quantitative Solubility Measurement:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. Ensure there is enough solid so that some remains undissolved at equilibrium.

-

Equilibration: Place the vials in a constant-temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles. Dilute the sample gravimetrically or volumetrically with a suitable solvent.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at that temperature.

The following diagram outlines the key steps in the quantitative shake-flask method.

Caption: Key steps of the quantitative shake-flask solubility determination method.

Solubility Data of Analogous Compounds

While specific data for this compound is scarce, the solubility of related dicarboxylic acids provides valuable context.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Succinic Acid | Water | 25 | 8.32[6] |

| Ethanol | - | Slightly Soluble[6] | |

| Diethyl Ether | - | Less Soluble[6] | |

| 2,3-Dimethylsuccinic Acid | Water | 15 | 30.0[9] |

| 2,2-Dimethylsuccinic Acid | Water | 14 | 7.0[10] |

| Fumaric Acid | Water | 25 | 0.63 |

| Ethanol | 25 | 5.76 | |

| Adipic Acid | Water | 25 | 2.4 |

| Ethanol | 25 | 50.0 |

Note: This table is compiled from various sources and is intended for comparative purposes.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. These methods are particularly useful in the early stages of drug discovery for screening large numbers of compounds.

QSPR Models

Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to correlate the chemical structure with physical properties like solubility.[2] These models are trained on large datasets of compounds with known solubilities.

COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of liquids and solutions.[11] It uses quantum chemical calculations to determine the interaction energies of molecules in a virtual conductor, which are then used to predict solubility in various solvents.

Practical Applications and Implications

The solubility data of this compound is crucial for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification (recrystallization), and formulation.

-

Drug Development: Predicting oral bioavailability, designing appropriate dosage forms, and developing salt forms with enhanced solubility.[1]

-

Materials Science: Understanding its miscibility with polymers and other materials.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While direct experimental data remains limited, a combination of theoretical principles, robust experimental methodologies, analysis of analogous compounds, and computational prediction can provide the necessary insights for researchers and developers. A systematic approach, as outlined in this document, will enable the effective utilization of this compound in its various applications.

References

-

MESO-2,3-DIMETHYLSUCCINIC ACID 608-40-2 wiki. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

2,3-Dimethylsuccinic acid | C6H10O4 | CID 11848 - PubChem. (n.d.). Retrieved from [Link]

-

Experiment 2 # Solubility 13 - Bellevue College. (n.d.). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Effect of 2,3-dimercaptosuccinic acid on nephrosclerosis in the Dahl rat. I. Role of reactive oxygen species - PubMed. (n.d.). Retrieved from [Link]

-

Computational models for the prediction of drug solubility | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

2,3-DIHYDROXYSUCCINIC ACID - Ataman Kimya. (n.d.). Retrieved from [Link]

-

Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations - arXiv. (2021). Retrieved from [Link]

-

Predicting Carboxylic Acid Solubility | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Computational workflow for solubility prediction: Data processing, model implementation, and performance evaluation - ResearchGate. (n.d.). Retrieved from [Link]

-

Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - NIH. (n.d.). Retrieved from [Link]

-

The pharmacology of 2,3-dimercaptosuccinic acid and its potential use in arsenic poisoning - PubMed. (n.d.). Retrieved from [Link]

-

Solubility data for succinic acid, obtained in the present work - ResearchGate. (n.d.). Retrieved from [Link]

-

2,2-Dimethylsuccinic acid | C6H10O4 | CID 11701 - PubChem. (n.d.). Retrieved from [Link]

-

Succinic acid - Sciencemadness Wiki. (n.d.). Retrieved from [Link]

-

What are the pharmaceutical applications of succinic acid? - Blog - Talent. (n.d.). Retrieved from [Link]

-

Determination and Correlation of the Solubility for Succinic Acid in Five Different Organic Solvents | Article Information | J-GLOBAL. (n.d.). Retrieved from [Link]

-

2,3-Dibromosuccinic acid | C4H4Br2O4 | CID 95324 - PubChem. (n.d.). Retrieved from [Link]

-

(PDF) (RS)-2,3-Dibromosuccinic acid - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. zaguan.unizar.es [zaguan.unizar.es]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chem.ws [chem.ws]

- 5. bellevuecollege.edu [bellevuecollege.edu]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. digital.csic.es [digital.csic.es]

- 11. scribd.com [scribd.com]

Spectroscopic Data for 2,3-Diethylsuccinic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic techniques for the characterization of 2,3-diethylsuccinic acid, a dicarboxylic acid with two chiral centers. Given the existence of diastereomers—a meso compound and a pair of enantiomers (d/l or racemic mixture)—this document emphasizes the spectroscopic features that enable their differentiation. While direct experimental spectra for this compound are not widely available in public databases, this guide synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), drawing analogies from structurally related compounds. Detailed, field-proven experimental protocols are provided to empower researchers in acquiring high-quality data for this and similar molecules.

Introduction: The Stereochemical Complexity of this compound

This compound (C₈H₁₄O₄, Molecular Weight: 174.19 g/mol ) is a substituted succinic acid featuring two stereocenters at the C2 and C3 positions. This stereochemistry gives rise to three distinct stereoisomers:

-

(2R,3S)-2,3-diethylsuccinic acid: This is the meso compound, which is achiral due to an internal plane of symmetry.

-

(2R,3R)- and (2S,3S)-2,3-diethylsuccinic acid: This pair of enantiomers constitutes the racemic (or d/l) mixture.

The distinct spatial arrangement of the ethyl and carboxylic acid groups in these diastereomers leads to unique spectroscopic signatures. Understanding these differences is paramount for unambiguous identification, purity assessment, and stereoselective synthesis in drug development and materials science. This guide will explore how NMR, IR, and MS can be leveraged to distinguish between the meso and d/l forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Diastereomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing between the meso and d/l diastereomers of this compound due to its sensitivity to the local chemical environment and through-bond scalar coupling.

¹H NMR Spectroscopy

Theoretical Basis: The symmetry of the molecule dictates the appearance of the ¹H NMR spectrum. In the meso isomer, the two methine protons (H2 and H3) are chemically and magnetically equivalent due to the plane of symmetry. The same holds true for the two ethyl groups. In contrast, the d/l pair lacks this symmetry element, leading to potentially different chemical shifts and coupling patterns.

Predicted Spectra:

-

meso-2,3-Diethylsuccinic Acid:

-

Methine Protons (-CH(COOH)-): A single resonance is expected for the two equivalent methine protons.

-

Methylene Protons (-CH₂CH₃): The two methylene groups are equivalent. They will appear as a quartet due to coupling with the adjacent methyl protons.

-

Methyl Protons (-CH₂CH₃): The two methyl groups are also equivalent and will present as a triplet, coupled to the methylene protons.

-

Carboxylic Acid Protons (-COOH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

-

d/l-2,3-Diethylsuccinic Acid:

-

Methine Protons (-CH(COOH)-): The two methine protons are equivalent in the racemic mixture and will give rise to a single signal.

-

Methylene and Methyl Protons (-CH₂CH₃): Similar to the meso form, the ethyl groups will exhibit a quartet and a triplet. However, subtle differences in chemical shifts compared to the meso isomer are expected due to the different steric environment. The key to differentiation often lies in comparing the spectra of both pure diastereomers or a mixture.

-

A study on analogous diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates demonstrated that the chemical shifts of the ethoxy groups were consistently different between the meso and dl isomers, providing a clear method for distinction.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Diastereomers

| Proton Type | Predicted δ (ppm) for meso isomer | Predicted δ (ppm) for d/l isomer | Multiplicity | Coupling Constant (J) |

| -COOH | 10.0 - 12.0 | 10.0 - 12.0 | br s | - |

| -CH(COOH)- | ~2.7 | ~2.8 | m | - |

| -CH₂CH₃ | ~1.6 | ~1.7 | q | ~7 Hz |

| -CH₂CH₃ | ~0.9 | ~1.0 | t | ~7 Hz |

Note: These are estimated values and will vary with solvent and concentration.

¹³C NMR Spectroscopy

Theoretical Basis: The number of unique carbon signals in the proton-decoupled ¹³C NMR spectrum directly reflects the symmetry of the molecule.

Predicted Spectra:

-

meso-2,3-Diethylsuccinic Acid: Due to the plane of symmetry, only four distinct carbon signals are expected.

-

C=O (Carboxylic acid)

-

-CH(COOH)- (Methine)

-

-CH₂CH₃ (Methylene)

-

-CH₂CH₃ (Methyl)

-

-

d/l-2,3-Diethylsuccinic Acid: The enantiomers will produce an identical spectrum, which is also expected to show only four signals due to the C₂ axis of symmetry in each enantiomer.

While both diastereomers are predicted to show four signals, the chemical shifts for each corresponding carbon will be slightly different, allowing for differentiation when authentic samples of each are available for comparison.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Diastereomers

| Carbon Type | Predicted δ (ppm) for meso isomer | Predicted δ (ppm) for d/l isomer |

| C =O | ~175 | ~176 |

| -C H(COOH)- | ~45 | ~46 |

| -C H₂CH₃ | ~25 | ~26 |

| -CH₂C H₃ | ~12 | ~13 |

Note: These are estimated values based on data for similar compounds and will vary with the solvent used.

Experimental Protocol for NMR Spectroscopy

Causality Behind Choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. D₂O, DMSO-d₆, or CD₃OD are common choices for dicarboxylic acids. An internal standard like TMS (for organic solvents) or DSS (for aqueous solutions) is crucial for accurate chemical shift referencing.[2]

Caption: Workflow for solid-state FTIR analysis via the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Basis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common technique, though it may lead to extensive fragmentation and a weak or absent molecular ion peak. Electrospray Ionization (ESI), particularly in negative ion mode ([M-H]⁻), is often gentler and more likely to show the molecular ion. The fragmentation of dicarboxylic acids is well-studied and typically involves losses of H₂O, CO, and CO₂. [3][4] Predicted Fragmentation (EI-MS):

-

Molecular Ion (M⁺˙): m/z = 174. This peak may be weak or absent.

-

Loss of H₂O: [M - H₂O]⁺˙ at m/z = 156.

-

Loss of COOH: [M - COOH]⁺ at m/z = 129.

-

Loss of C₂H₅: [M - C₂H₅]⁺ at m/z = 145.

-

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by cleavage, can lead to characteristic fragment ions.

The mass spectra of the meso and d/l diastereomers are expected to be very similar, if not identical, as mass spectrometry typically does not distinguish between stereoisomers unless a chiral derivatizing agent is used.

Experimental Protocol for GC-MS (after derivatization)

Causality Behind Choices: Dicarboxylic acids are not volatile enough for direct GC analysis. Derivatization to form more volatile esters (e.g., methyl or trimethylsilyl (TMS) esters) is required. Silylation using reagents like BSTFA is a common and effective method. [5]

Caption: Workflow for GC-MS analysis of dicarboxylic acids after derivatization.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic use of NMR, IR, and mass spectrometry. While IR and MS are crucial for confirming the chemical structure and molecular weight, NMR spectroscopy stands out as the indispensable tool for differentiating between the meso and d/l diastereomers. The predicted differences in chemical shifts, arising from the distinct symmetry and steric environments of the isomers, provide a clear path for their unambiguous assignment. The protocols detailed in this guide offer a robust framework for researchers to obtain high-quality, reproducible data, enabling deeper insights into the stereochemical aspects of their work in drug discovery and chemical synthesis.

References

-

Okahashi, N., Kawana, S., Iida, J., Shimizu, H., & Matsuda, F. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo, Japan), 8(1), A0073. [Link]

-

Grossert, J. S., et al. (2000). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Journal of Mass Spectrometry, 35(4), 538-548. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Studies on the ¹H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Chemical Journal of Chinese Universities. [Link]

-

Spool, A. (2017). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry. Surface Science Spectra, 24(2), 026001. [Link]

-

Pietrogrande, M. C., Bacco, D., & Demarin, F. (2007). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of separation science, 30(1), 94–101. [Link]

-

Vishwakarma, P., Nigam, P., et al. (2025). Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC–MS: method comparison and application. Environmental Monitoring and Assessment, 197(141). [Link]

-

University of California, Los Angeles Chemistry Department. Sample preparation for FT-IR. [Link]

-

The Royal Society of Chemistry. (2017). Electronic Supplementary Information. [Link]

-

SpectraBase. 2,3-Dimethylsuccinic acid diethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

Sources

- 1. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stereochemical Landscape: A Technical Guide to the Melting Point of 2,3-Diethylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seemingly subtle variation in the three-dimensional arrangement of atoms within a molecule can profoundly influence its physical and chemical properties. In the realm of drug development and materials science, understanding these differences is not merely academic but a cornerstone of rational design and quality control. 2,3-Diethylsuccinic acid, a dicarboxylic acid with two chiral centers, serves as an exemplary case study in the impact of stereochemistry on a fundamental physical property: the melting point. This technical guide provides an in-depth exploration of the melting points of the stereoisomers of this compound, offering a blend of theoretical principles, practical experimental protocols, and a comparative analysis of the diastereomeric forms. By elucidating the causal relationship between stereochemical configuration and melting behavior, this document aims to equip researchers with the knowledge to confidently characterize and differentiate these stereoisomers.

The Stereoisomers of this compound: A Primer

This compound possesses two stereogenic centers at carbons 2 and 3. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers (the racemic mixture) and a meso compound.

-

Enantiomers: These are non-superimposable mirror images of each other. The racemic mixture consists of an equal amount of the (2R,3R) and (2S,3S) enantiomers. Enantiomers share identical physical properties, including melting point, boiling point, and solubility in achiral solvents. They differ only in their interaction with plane-polarized light and their binding to other chiral molecules.

-

Diastereomers: The meso form, (2R,3S)-2,3-diethylsuccinic acid, is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers. Diastereomers are stereoisomers that are not mirror images of one another.[1] Crucially, diastereomers possess distinct physical properties, including different melting points, boiling points, solubilities, and spectroscopic characteristics.[1][2] This difference in physical properties is the key to their separation and individual characterization.

The relationship between these stereoisomers can be visualized as follows:

Caption: Stereoisomeric relationships of this compound.

Melting Point as a Critical Differentiator of Diastereomers

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This transition involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice. The strength of these forces is dictated by the molecule's shape, polarity, and ability to pack efficiently.

For the stereoisomers of this compound, the different spatial arrangements of the ethyl and carboxylic acid groups in the meso and racemic forms lead to distinct crystal packing efficiencies. This, in turn, results in a measurable difference in their melting points.

Quantitative Data

The experimentally determined melting points for the diastereomers of this compound are as follows:

| Stereoisomer | Melting Point (°C) |

| meso-2,3-Diethylsuccinic acid | 200-203 °C |

| racemic-2,3-Diethylsuccinic acid | 130-133 °C |

Data sourced from Acta Chemica Scandinavica.[3]

This significant difference of approximately 70 °C underscores the utility of melting point determination as a primary method for distinguishing between the meso and racemic forms of this compound. The higher melting point of the meso isomer suggests a more stable and efficiently packed crystal lattice compared to its racemic counterpart.

For illustrative purposes, a similar trend is observed in the analogous compound, 2,3-dimethylsuccinic acid, where the meso form also exhibits a significantly different melting point (200 °C with decomposition) compared to its racemic diastereomer.[3]

Experimental Protocol for Accurate Melting Point Determination

The accurate determination of a compound's melting point is a fundamental technique in chemical research. The following protocol outlines the capillary method, which is widely used for its reliability and requirement for only a small amount of sample.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is pure and completely dry. Impurities can lead to a depression and broadening of the melting point range.[1]

-

If the sample consists of large crystals, gently pulverize a small amount into a fine powder using a clean, dry mortar and pestle. This ensures uniform packing in the capillary tube.

-

-

Loading the Capillary Tube:

-

Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

To pack the sample at the bottom of the tube, turn the tube sealed-end down and gently tap it on a hard surface, or drop it through a long, narrow tube (e.g., a glass tube) onto the benchtop. The impact will cause the powder to compact at the bottom.

-

Repeat until a packed column of 2-3 mm in height is achieved. An excessive amount of sample can lead to an artificially broad melting range.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (optional but recommended for unknown samples): Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to get an approximate melting range. This will inform the more precise measurement.

-

Accurate Determination: For a new, cool sample, heat rapidly to about 20 °C below the approximate melting point observed in the rapid run.

-

Decrease the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination, allowing the sample and the thermometer to be in thermal equilibrium.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).

-

The recorded values constitute the melting point range (e.g., 130-133 °C). A pure compound will typically have a sharp melting range of 1-2 °C.

-

Workflow for Melting Point Determination:

Caption: Experimental workflow for melting point determination.

Causality and Self-Validation in Experimental Choices

-

Pulverizing the Sample: This step is crucial because it ensures uniform heat transfer throughout the sample. Large crystals can melt unevenly, leading to a broad and inaccurate melting range.

-

Slow Heating Rate: The principle of a self-validating system is embodied in the slow heating rate. If the temperature rises too quickly, the thermometer reading will lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range. A slow rate ensures thermal equilibrium between the sample, heating block, and thermometer.

-

Mixed Melting Point Determination: To confirm the identity of a synthesized stereoisomer, a mixed melting point experiment can be performed. A small amount of the unknown is mixed with an authentic sample of, for example, meso-2,3-diethylsuccinic acid. If the unknown is indeed the meso isomer, the melting point of the mixture will be sharp and identical to that of the authentic sample. If it is the racemic isomer (or another impurity), the melting point will be depressed and broadened.

Conclusion

The distinct melting points of the meso (200-203 °C) and racemic (130-133 °C) forms of this compound provide a clear and experimentally accessible method for their differentiation. This physical property is a direct consequence of their diastereomeric relationship, which dictates how the molecules pack in the solid state. For researchers in drug development and chemical synthesis, the ability to accurately determine the melting point is not just a measure of a physical constant but a critical tool for stereochemical assignment, purity assessment, and quality control. The protocols and principles outlined in this guide are designed to ensure the scientific integrity and trustworthiness of such measurements, forming a solid foundation for further research and development.

References

-

Chemistry LibreTexts. (2023, January 22). Diastereomers. Retrieved from [Link]

-

Master Organic Chemistry. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Dimethylsuccinic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethylsuccinic acid. Retrieved from [Link]

-

ResearchGate. (2010, August). Specific Physicochemical Properties of Succinic Acid. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]

Sources

The Genesis of a Stereoisomeric Challenge: A Technical History of 2,3-Diethylsuccinic Acid

An In-depth Guide for Researchers in Organic Synthesis and Drug Development

Introduction: The Subtle Complexity of a Symmetrical Dicarboxylic Acid

2,3-Diethylsuccinic acid, a seemingly straightforward dicarboxylic acid, presents a fascinating case study in the development of synthetic organic chemistry and the understanding of stereoisomerism. With two chiral centers, this molecule can exist as a pair of enantiomers (the racemic mixture) and a meso compound. This inherent stereochemical complexity has made it a subject of interest for chemists for over a century, from its initial synthesis to the nuanced studies of its distinct stereoisomers. This technical guide provides a comprehensive overview of the discovery, synthesis, and stereochemical elucidation of this compound, offering valuable insights for researchers and professionals in the fields of chemistry and drug development.

The Historical Context: Early Explorations into Substituted Succinic Acids

The late 19th and early 20th centuries were a period of fervent exploration in organic synthesis, with a significant focus on the preparation and characterization of substituted dicarboxylic acids. While a definitive "discovery" paper for this compound remains elusive in early literature, its synthesis can be contextualized within the broader efforts to understand the reactivity of malonic esters and related compounds. The work of chemists like W. A. Bone, who investigated the alkylation of sodium ethyl cyanoacetate, laid the groundwork for the synthesis of such substituted succinic acids.

A pivotal moment in the specific study of this compound came in 1937 with the work of Wren and Haller. Their research on the "stereochemical configuration of the symmetrical diethylsuccinic acids" provided a detailed investigation into the distinct properties and interconversion of the meso and racemic forms, solidifying the understanding of its stereoisomerism.

Synthesis of this compound: From Classical Methods to Modern Approaches

The synthesis of this compound has evolved from classical condensation reactions to more refined modern techniques. The foundational approaches relied on the nucleophilic character of enolates derived from malonic or cyanoacetic esters.

Classical Synthesis: Alkylation of Ethyl Cyanoacetate

One of the earliest and most fundamental methods for preparing α,β-disubstituted succinic acids involves the alkylation of ethyl cyanoacetate. This approach leverages the acidity of the α-protons, allowing for sequential alkylation steps.

Experimental Protocol: Synthesis of Diethyl 2,3-Diethylsuccinate via Ethyl Cyanoacetate

-

Enolate Formation: Sodium metal is dissolved in absolute ethanol to generate sodium ethoxide. To this solution, ethyl cyanoacetate is added, resulting in the formation of the corresponding enolate.

-

First Alkylation: Ethyl bromide is added to the enolate solution, leading to the mono-alkylation of the ethyl cyanoacetate.

-

Second Alkylation: A second equivalent of sodium ethoxide is used to deprotonate the mono-alkyated product, followed by the addition of a second equivalent of ethyl bromide to introduce the second ethyl group.

-

Hydrolysis and Decarboxylation: The resulting diethyl α,β-diethyl-α-cyano-succinate is then subjected to acidic hydrolysis. This process converts the ester and nitrile functionalities to carboxylic acids and subsequently leads to the decarboxylation of the gem-dicarboxylic acid, yielding this compound.

Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for generating a sufficient concentration of the enolate for efficient alkylation. The sequential addition of the alkylating agent ensures a higher yield of the desired dialkylated product. Acidic workup is essential for the hydrolysis of both the ester and nitrile groups and to facilitate the decarboxylation step.

Modern Synthetic Strategies

While the classical methods remain instructive, modern organic synthesis offers more controlled and efficient routes to this compound and its derivatives. These methods often provide better stereochemical control.

-

Reductive Coupling of α,β-Unsaturated Esters: The reductive coupling of two equivalents of ethyl crotonate in the presence of a reducing agent like samarium(II) iodide can lead to the formation of diethyl 2,3-diethylsuccinate.

-

Alkylation of Succinic Ester Enolates: The direct dialkylation of the enolate of diethyl succinate, while challenging due to competing side reactions, can be achieved under carefully controlled conditions using strong, non-nucleophilic bases like lithium diisopropylamide (LDA).

The Stereochemical Puzzle: Resolving the Enantiomers and Characterizing the Isomers

A significant chapter in the history of this compound revolves around the separation and characterization of its stereoisomers. The presence of two chiral carbons gives rise to a racemic mixture of (2R,3R)- and (2S,3S)-2,3-diethylsuccinic acid, and the achiral meso-(2R,3S)-2,3-diethylsuccinic acid.

Resolution of Racemic this compound

The classical method for resolving racemic carboxylic acids, and the one likely employed in the early studies of this compound, is through the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Resolution of Racemic this compound using Chiral Alkaloids

-

Salt Formation: The racemic this compound is dissolved in a suitable solvent, such as ethanol or acetone. An equimolar amount of a chiral base, for example, (-)-brucine or (-)-strychnine, is added to the solution.

-

Fractional Crystallization: The resulting mixture of diastereomeric salts will have different solubilities. By carefully cooling the solution or by slow evaporation of the solvent, the less soluble diastereomeric salt will preferentially crystallize.

-

Isolation and Purification: The crystallized salt is isolated by filtration and can be further purified by recrystallization.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid, such as hydrochloric acid, to protonate the carboxylate and liberate the enantiomerically enriched this compound. The chiral base can be recovered from the aqueous layer.

-

Isolation of the Other Enantiomer: The mother liquor from the initial crystallization, now enriched in the more soluble diastereomeric salt, can be treated in a similar manner to isolate the other enantiomer.

Trustworthiness of the Protocol: This method relies on the fundamental principle that diastereomers have different physical properties. The success of the resolution is dependent on the choice of the resolving agent and the solvent system, which can significantly impact the solubility difference between the diastereomeric salts. The purity of the resolved enantiomers is typically assessed by measuring their specific rotation.

Physicochemical Properties of this compound Stereoisomers

| Property | meso-2,3-Diethylsuccinic Acid | (±)-2,3-Diethylsuccinic Acid |

| Melting Point (°C) | Likely different from the racemic form | Likely different from the meso form |

| Solubility | Expected to differ from the racemic form | Expected to differ from the meso form |

| Optical Activity | Inactive (internal plane of symmetry) | Inactive (racemic mixture), but resolvable into optically active enantiomers |

Visualization of Key Concepts

Logical Relationship of this compound Stereoisomers

Caption: Stereoisomers of this compound.

Experimental Workflow for the Resolution of Racemic this compound

Caption: Resolution of Racemic this compound.

Modern Applications and Future Outlook

While the initial interest in this compound was primarily academic, its derivatives and analogs have found applications in various fields. As a chiral building block, it can be used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its structure also makes it a candidate for the development of novel polymers and materials with specific stereochemical properties. Furthermore, substituted succinic acids are of interest in medicinal chemistry as potential enzyme inhibitors or modulators of biological pathways.

The historical journey of this compound, from its probable synthesis in the late 19th or early 20th century to the detailed stereochemical studies that followed, mirrors the broader advancements in organic chemistry. It serves as a testament to the enduring importance of understanding the three-dimensional nature of molecules and the power of synthetic chemistry to create and separate them. For contemporary researchers, the story of this compound offers a rich foundation for the design and synthesis of new molecules with tailored properties and functions.

References

-

Wren, H., & Haller, J. W. E. (1937). 39. Optically active alkylsuccinic acids. Part II. The stereochemical configuration of the symmetrical diethylsuccinic acids. Journal of the Chemical Society (Resumed), 230b. [Link]

- Bone, W. A., & Sprankling, C. H. G. (1899). The interaction of ethyl sodiocyanoacetate and the nitriles of α-bromo-fatty acids. Journal of the Chemical Society, Transactions, 75, 839-865.

- Conrad, M., & Bischoff, C. A. (1880). Ueber die Einwirkung von α-bromirten Säureestern auf Natriummalonäther. Berichte der deutschen chemischen Gesellschaft, 13(1), 595-603.

- Pasteur, L. (1848). Mémoire sur la relation qui peut exister entre la forme cristalline et la composition chimique, et sur la cause de la polarisation rotatoire. Annales de Chimie et de Physique, 24, 442-459.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

A Technical Guide to the Theoretical Study of 2,3-Diethylsuccinic Acid Conformations

Abstract

The conformational landscape of substituted succinic acids is of paramount importance in stereochemistry, drug design, and material science. 2,3-Diethylsuccinic acid, with its two stereogenic centers, presents a compelling case study in the interplay between steric hindrance, intramolecular hydrogen bonding, and stereoisomerism. This technical guide provides a comprehensive framework for the theoretical investigation of the conformational preferences of the meso and d,l-diastereomers of this compound. We will detail a robust, multi-level computational workflow, from initial structure generation to high-level quantum mechanical analysis, and discuss the critical factors that govern conformational stability. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of flexible, stereochemically rich molecules.

Introduction: The Significance of Conformational Analysis

This compound is a dicarboxylic acid featuring two chiral centers. It exists as three stereoisomers: a meso compound, which is achiral due to an internal plane of symmetry, and a pair of enantiomers (d and l), collectively known as the racemic or d,l form. The spatial arrangement of the atoms in these isomers is not fixed; rotation around the central C2-C3 single bond and the adjacent C-C bonds generates a complex landscape of conformational isomers, or conformers.

The relative stability of these conformers dictates the molecule's overall shape, polarity, and ability to interact with its environment, such as solvent molecules or biological receptors. For instance, the preferred conformation determines which functional groups are exposed and available for intermolecular interactions. Understanding this conformational preference is crucial for:

-

Predicting Physicochemical Properties: Boiling point, melting point, and solubility are all influenced by the dominant conformations.

-

Rational Drug Design: The three-dimensional shape of a molecule is key to its biological activity. Conformational analysis helps identify the bioactive conformation that binds to a target protein.

-

Crystal Engineering: The packing of molecules in a crystal lattice is determined by the lowest-energy conformations.[1]

This guide will focus on the theoretical methods used to explore this conformational space, providing a validated workflow that balances computational cost with scientific accuracy.

Theoretical Foundations

A successful conformational analysis hinges on understanding the underlying chemical principles and selecting the appropriate computational tools.

Stereoisomerism in this compound

The primary distinction in this system is between the meso and d,l diastereomers.

-

meso-2,3-Diethylsuccinic Acid: The two chiral centers have opposite configurations (R,S or S,R). This results in an internal plane of symmetry in certain conformations, making the molecule achiral.

-

d,l-2,3-Diethylsuccinic Acid: The chiral centers have the same configuration (R,R or S,S). These two forms are non-superimposable mirror images of each other (enantiomers).

The stereochemical relationship between the substituents profoundly impacts the conformational landscape. Steric clash between the ethyl groups and carboxylic acid groups will be different in the meso and d,l isomers, leading to different sets of stable conformers.

The Role of Intramolecular Hydrogen Bonding

Dicarboxylic acids can form intramolecular hydrogen bonds, where the acidic proton of one carboxyl group interacts with the carbonyl oxygen of the other.[2] This interaction can significantly stabilize certain conformations, often forcing the carbon backbone into a gauche arrangement to bring the carboxyl groups into proximity.[3][4][5] The strength of this bond is a critical factor in determining the global minimum energy structure.[2]

Hierarchy of Computational Methods

Conformational searching is a task of finding low-energy structures for a molecule.[6] A multi-tiered approach is the most efficient strategy.[6]

-

Molecular Mechanics (MM): A fast, classical method that treats atoms as balls and bonds as springs. It is ideal for an initial, broad search of the conformational space to generate a large number of potential conformers.

-

Semi-Empirical Methods (e.g., GFN2-xTB): These methods provide a quantum mechanical description but with significant approximations, offering a good balance of speed and accuracy for filtering the initial set of conformers.

-

Density Functional Theory (DFT): A powerful quantum mechanical method that provides accurate geometries and energies.[7] Functionals like B3LYP or M06-2X combined with Pople-style basis sets (e.g., 6-31G(d) or 6-311++G(d,p)) are standard for optimizing and ranking the final set of low-energy conformers.[3][8][9] DFT is also crucial for accurately describing the subtle electronic effects of hydrogen bonding.[10]

A Validated Computational Workflow for Conformational Analysis

This section outlines a self-validating protocol for a comprehensive conformational analysis of both meso and d,l-2,3-diethylsuccinic acid.

Caption: Factors influencing conformational equilibrium in different phases.

Conclusion and Outlook

The theoretical study of this compound conformations is a prime example of how modern computational chemistry can provide deep insights into the structure and stability of complex organic molecules. By employing a hierarchical and validated workflow, researchers can reliably predict the dominant conformations of both the meso and d,l diastereomers. This knowledge is fundamental for understanding their reactivity, biological activity, and material properties.

Future studies could extend this work by:

-

Exploring the conformational landscape of the mono- and di-anionic forms of the acid to understand pH-dependent behavior.

-

Using AIMD to simulate the conformational dynamics in various solvents explicitly. [11]* Calculating spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) for each conformer and comparing them with experimental data to further validate the computational model. [3][12] By integrating these advanced computational techniques, scientists can build a comprehensive, atomistic-level understanding that accelerates research and development in chemistry, biology, and materials science.

References